1-(3-Methoxypropyl)-1,3-dimethylurea
Description
1-(3-Methoxypropyl)-1,3-dimethylurea is a substituted urea derivative characterized by two methyl groups on the urea nitrogens and a 3-methoxypropyl substituent. Its molecular formula is C₈H₁₈N₂O₂ (calculated molecular weight: 174.24 g/mol). The methoxypropyl group introduces ether functionality, enhancing lipophilicity compared to simpler ureas, while the dimethyl substitution reduces hydrogen-bonding capacity. This compound is structurally related to bioactive ureas investigated in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
1-(3-methoxypropyl)-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-8-7(10)9(2)5-4-6-11-3/h4-6H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDNDTHILSFRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595896-89-1 | |
| Record name | 3-(3-methoxypropyl)-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-1,3-dimethylurea typically involves the reaction of 3-methoxypropylamine with dimethylcarbamoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
[ \text{3-Methoxypropylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like chromatography and distillation ensures the removal of impurities and enhances the overall yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carbonyl compounds, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(3-Methoxypropyl)-1,3-dimethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-1,3-dimethylurea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Polarity : The hydroxypropyl analog (C₆H₁₄N₂O₂) exhibits higher water solubility due to its hydroxyl group, whereas the methoxypropyl derivative (C₈H₁₈N₂O₂) is more lipophilic .
- Biological Activity: Substituents like dimethylaminopropyl (C₁₂H₁₉N₃O) and phenyl groups enhance interactions with biological targets, as seen in dual epigenetic inhibitors .
- Thermodynamic Behavior : 1,3-Dimethylurea (C₃H₈N₂O) acts as a "structure maker" in aqueous solutions, increasing heat capacity due to hydrophobic hydration . The methoxypropyl analog likely exhibits similar behavior but with attenuated effects due to its larger size.
Key Observations :
- Limited toxicological data exist for most substituted ureas. For example, 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks thorough hazard classification, necessitating precautionary measures .
- The methoxypropyl derivative is expected to pose lower risks than amino- or phenyl-substituted analogs due to reduced reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
